molecular formula C24H21NO4 B613310 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 574739-36-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

Cat. No. B613310
M. Wt: 387.4
InChI Key: ZJBPFSBDUVNICK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, or S-FMCPA, is a new synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and it is believed to have a wide range of biological activities.

Scientific Research Applications

Biodegradation and Biotransformation

The biodegradation of aromatic compounds is a crucial area of study, especially concerning environmental bioremediation. Research on Escherichia coli has expanded our understanding of how this organism can mineralize various aromatic acids, such as phenylacetic acid, through specific genes and proteins. This knowledge is fundamental for engineering microbial strains for the biodegradation and biotransformation of aromatic pollutants, demonstrating a significant application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in environmental science (Díaz et al., 2001).

Food Toxicant Formation and Elimination

The formation and fate of food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), involve reactions with aromatic compounds like phenylacetaldehyde. Understanding these mechanisms is critical for developing strategies to reduce or eliminate toxicants in food products, offering a potential application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in food safety and chemistry (Zamora & Hidalgo, 2015).

Sepsis-Associated Microbial Metabolites

Low molecular aromatic microbial metabolites, including phenylacetic acid derivatives, have been studied for their diagnostic, pathogenetic, bacteriostatic, and bacteriocidal properties. These metabolites' bioregulatory activities suggest potential applications in medical research and treatment, particularly concerning sepsis and interactions between the microbiome and human health (Beloborodova et al., 2013).

Sorption and Remediation

The sorption of phenoxy herbicides, including those related to phenylacetic acid, to soil and minerals has been extensively reviewed. This research informs environmental remediation strategies, highlighting how soil organic matter and iron oxides can be targeted to remove or degrade pollutants from the environment, aligning with the broader applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in environmental cleanup efforts (Werner et al., 2012).

Biomass-Derived Chemicals for Drug Synthesis

Levulinic acid, a biomass-derived chemical, demonstrates the potential of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid in drug synthesis. Its applications range from cancer treatment to medical materials, showcasing how renewable resources can be converted into valuable pharmaceuticals, thereby contributing to sustainable chemistry and medicine (Zhang et al., 2021).

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPFSBDUVNICK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672931
Record name (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

CAS RN

574739-36-9
Record name (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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